An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
This guide provides a comprehensive technical overview of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthetic strategies, and its pivotal role as a structural motif in modern medicinal chemistry.
Introduction: A Rigid Scaffold for Innovative Drug Design
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic amino acid that has garnered considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a unique advantage in the design of novel therapeutics. By incorporating this constrained scaffold, medicinal chemists can pre-organize the conformation of a molecule to enhance its binding affinity and selectivity for a specific biological target. This often leads to improved potency, reduced off-target effects, and more favorable pharmacokinetic profiles. The strategic importance of this molecule lies in its ability to serve as a proline bioisostere, providing structural rigidity that is highly sought after in the development of peptidomimetics and other complex bioactive molecules.
The core structure, an azabicyclic ring system, imparts a fixed spatial arrangement of its substituents, which is instrumental in probing the intricate binding pockets of enzymes and receptors. This guide will explore the fundamental aspects of this valuable building block, from its basic properties to its application in the synthesis of targeted therapies.
Chemical Identity and Physicochemical Properties
The definitive identification of a chemical entity is paramount for its application in research and development. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is most commonly identified by its Chemical Abstracts Service (CAS) numbers, which vary depending on its salt form.
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1-Azabicyclo[2.2.1]heptane-4-carboxylic acid: CAS No. 119102-22-6
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1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrobromide: CAS No. 119103-15-0[1]
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1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: CAS No. 119102-95-3[2][3]
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 141.17 g/mol | PubChem[2] |
| XLogP3 | -2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 141.078978594 g/mol | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |
| Heavy Atom Count | 10 | PubChem[2] |
| Complexity | 170 | PubChem[2] |
For the hydrochloride salt, a solid physical form is noted, with storage recommended at room temperature.[3]
Synthesis of the Azabicyclo[2.2.1]heptane Core
A definitive, step-by-step protocol for the synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is not prominently described in publicly accessible literature. However, the synthesis of structurally related azabicyclo[2.2.1]heptane derivatives has been well-documented. These established methodologies provide a strong foundation for a plausible synthetic approach. A common and effective strategy involves the construction of the bicyclic ring system through intramolecular cyclization or cycloaddition reactions.
One of the most powerful methods for constructing bicyclic systems is the Diels-Alder reaction . For the synthesis of a related compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a Diels-Alder reaction using methyl 2-benzamidoacrylate as the dienophile has been successfully employed. This general approach can be adapted to target the 4-carboxylic acid isomer.
Below is a conceptual workflow illustrating a plausible synthetic strategy.
Caption: Conceptual workflow for the synthesis of the target molecule.
Illustrative Experimental Protocol: Synthesis of a 7-Azabicyclo[2.2.1]heptane Analogue
The following protocol, adapted from the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, illustrates a key cyclization step that is central to forming the bicyclic core.
Step 1: Preparation of the Cyclization Precursor
A suitably substituted cyclohexane derivative, for example, a trans-4-amino-1-mesyloxycyclohexane-1-carboxylate, is prepared through a multi-step synthesis, often starting from a Diels-Alder adduct.
Step 2: Base-Promoted Intramolecular Nucleophilic Displacement
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The precursor (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).
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A strong, non-nucleophilic base, for example, potassium tert-butoxide (t-BuOK), is added to the solution at room temperature.
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The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The base promotes an internal nucleophilic attack of the amino group, displacing the mesylate and forming the 7-azabicyclo[2.2.1]heptane ring system.
Step 3: Deprotection
The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acid hydrolysis for a benzamide group) to yield the final amino acid.
This generalized protocol highlights the core chemical transformation. The choice of starting materials, protecting groups, and reaction conditions would need to be specifically tailored for the synthesis of the 4-carboxylic acid isomer.
Applications in Drug Development: A Scaffold for Targeted Therapies
The rigid nature of the 1-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold makes it a highly valuable component in the design of potent and selective therapeutic agents. Its incorporation into drug candidates can lead to a more defined interaction with the target protein, a critical factor for achieving high efficacy and minimizing adverse effects.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A significant application of the azabicyclo[2.2.1]heptane moiety is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
A notable example is Neogliptin , a potent DPP-4 inhibitor that incorporates a 2-azabicyclo[2.2.1]heptane scaffold. In this context, the bicyclic structure serves as a key recognition element that interacts with the active site of the DPP-4 enzyme. Molecular modeling studies have shown that the rigid framework of the azabicyclo[2.2.1]heptane moiety orients the other parts of the molecule for optimal binding within the S1 and S2 subsites of the DPP-4 active site.
Caption: Signaling pathway of DPP-4 inhibition.
The causality behind this application is the principle of conformational constraint. The rigid azabicyclo[2.2.1]heptane scaffold reduces the entropic penalty of binding to the enzyme's active site, as the molecule does not need to adopt a specific conformation upon binding; it is already pre-organized in a favorable geometry. This leads to a higher binding affinity and, consequently, greater inhibitory potency.
Sigma (σ) Receptor Modulators for Neurological Disorders
The azabicyclo[2.2.1]heptane framework has also been explored as a scaffold for the development of ligands for sigma (σ) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neuropathic pain. The development of selective σ receptor modulators is an active area of research.
Studies on a series of N-substituted 7-azabicyclo[2.2.1]heptanes have revealed important structure-activity relationships (SAR). It has been demonstrated that the steric bulk and conformational restriction imposed by the bicyclic system are crucial for subtype selectivity. For instance, N-arylalkyl-7-azanorbornanes have shown greater selectivity for the σ₂ subtype compared to their more flexible pyrrolidine analogues. This suggests that the rigid framework of the azabicyclo[2.2.1]heptane core plays a key role in discriminating between the σ₁ and σ₂ receptor subtypes, a critical aspect for developing targeted therapies with fewer side effects.
Conclusion
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid represents a powerful tool in the arsenal of medicinal chemists. Its inherent structural rigidity and its ability to act as a constrained proline analogue make it an attractive building block for the design of sophisticated, next-generation therapeutics. While detailed experimental data for the parent compound remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores its immense potential. From potent DPP-4 inhibitors for the management of type 2 diabetes to selective sigma receptor modulators for neurological disorders, the applications of this unique scaffold continue to expand, paving the way for the discovery of novel and effective medicines.
References
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PubChem. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. [Link]
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Angene Chemical. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, hydrochloride | 119102-95-3. [Link]
- Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
- Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273.
- Liu, X., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5039.
